molecular formula C9H11IN2O3S B14821590 N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide

Cat. No.: B14821590
M. Wt: 354.17 g/mol
InChI Key: SNKJMASCOMQKIK-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide: is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11IN2O3S

Molecular Weight

354.17 g/mol

IUPAC Name

N-(4-cyclopropyloxy-2-iodopyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11IN2O3S/c1-16(13,14)12-8-7(15-6-2-3-6)4-5-11-9(8)10/h4-6,12H,2-3H2,1H3

InChI Key

SNKJMASCOMQKIK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CN=C1I)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Pyridines: Formed through substitution reactions.

    Coupled Products: Formed through cross-coupling reactions.

Scientific Research Applications

N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. For example, it has been studied as a potential inhibitor of sirtuins, a class of enzymes involved in cellular regulation . The compound binds to the active site of the enzyme, disrupting its catalytic activity and affecting various cellular pathways.

Comparison with Similar Compounds

Uniqueness: N-(4-Cyclopropoxy-2-iodopyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.

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